ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom . The exact structure of the compound you’re interested in would depend on the specific arrangement and bonding of its constituent atoms.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely, depending on their specific structure .Scientific Research Applications
Anticancer Activity
Research by Abdel-Motaal, Alanzy, and Asem (2020) utilized a thiophene-incorporated thioureido substituent for the synthesis of new heterocycles, which showed potent anticancer activity against the HCT-116 human cancer cell line. This suggests that structurally similar compounds could be explored for their anticancer potential, offering a starting point for the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-rheumatic Potential
Sherif and Hosny (2014) synthesized derivatives of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This indicates the role such molecules can play in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized thiophene derivatives that exhibited excellent antibacterial, antifungal, and profound antioxidant activities. These findings underscore the potential of thiophene-based compounds in creating new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis and Characterization for Potential Applications
Altundas et al. (2010) and others have contributed to the synthesis and characterization of novel thiophene compounds, investigating their potential in various biological activities. These studies collectively highlight the versatility of thiophene derivatives in scientific research, paving the way for future investigations into their applications in medicine, pharmacology, and material science. For instance, compounds showing effective antibacterial and antifungal activities could lead to the development of new therapeutic options (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Mechanism of Action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Indole derivatives
are also essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4S2/c1-3-37-30(36)27-22-12-8-14-24(22)39-29(27)32-26(34)18-38-25-17-33(23-13-7-6-11-21(23)25)16-15-31-28(35)20-10-5-4-9-19(20)2/h4-7,9-11,13,17H,3,8,12,14-16,18H2,1-2H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHSTIZHJVHYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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